Lipophilicity Comparison: N1‑Benzyl vs. N1‑Phenyl and N1‑Methyl Triazolones
Computed XLogP3‑AA for the target compound is 2.2 [1]. Its direct N1‑phenyl analog (1‑phenyl‑4,4‑dimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one; CID 13196990) exhibits an XLogP3‑AA of 1.8, while the N1‑methyl analog (1,4,4‑trimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one; CID 13196991) has an XLogP3‑AA of 0.6 [1]. The 0.4–1.6 log unit difference translates to a 2.5‑ to 40‑fold difference in octanol/water partition coefficient, meaning the benzyl derivative is substantially more lipophilic [1].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | N1‑Phenyl analog: 1.8; N1‑Methyl analog: 0.6 |
| Quantified Difference | ΔXLogP = +0.4 (vs phenyl); ΔXLogP = +1.6 (vs methyl) |
| Conditions | Computed by XLogP3‑AA algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity improves passive membrane permeability for intracellular targets but also affects solubility; procurement of the exact benzyl derivative is essential to maintain the intended ADME profile.
- [1] PubChem CID 13196989, CID 13196990, CID 13196991. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/88986-14-5 (accessed 2026‑04‑27). View Source
